Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a formyl group at the 3-position and a carboxylate ester at the 5-position of the pyrazole ring, making it an interesting molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole derivatives with formylating agents and esterification reagents. One common method includes the formylation of 1-methyl-3-methylpyrazole followed by esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Methyl 3-carboxy-1-methyl-1H-pyrazole-5-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1-methyl-1H-pyrazole-5-carboxylate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrazole ring can also interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-formyl-1H-pyrazole-5-carboxylate: Lacks the methyl group at the 1-position.
Methyl 3-formyl-1-phenyl-1H-pyrazole-5-carboxylate: Contains a phenyl group instead of a methyl group at the 1-position.
Methyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate: The carboxylate group is at the 4-position instead of the 5-position.
Uniqueness
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both formyl and carboxylate ester groups in the pyrazole ring makes it a valuable intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 5-formyl-2-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSIMTTZTQHQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729343 | |
Record name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031351-95-7 | |
Record name | Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80729343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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